![molecular formula C20H18N2O6S2 B269701 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B269701.png)
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound that features a methoxy group, a phenylsulfonyl hydrazinylidene moiety, and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-formylphenyl benzenesulfonate with phenylsulfonyl hydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to oxidative conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The methoxy group and the phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include sulfides or amines.
Substitution: Products may include halogenated derivatives or alkylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of oncology.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-5-{(E)-[2-(4-methylphenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate
- 2-methoxy-5-{(E)-[2-(4-chlorophenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate
Uniqueness
Compared to similar compounds, 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is unique due to its specific substitution pattern and the presence of the methoxy group. This structural uniqueness imparts distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C20H18N2O6S2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C20H18N2O6S2/c1-27-19-13-12-16(15-21-22-29(23,24)17-8-4-2-5-9-17)14-20(19)28-30(25,26)18-10-6-3-7-11-18/h2-15,22H,1H3/b21-15+ |
Clé InChI |
BJLFTRHFCPKDBI-RCCKNPSSSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


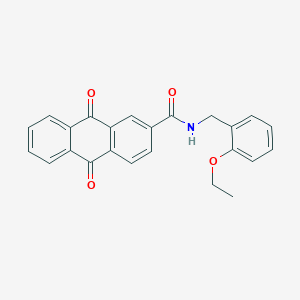
![2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline](/img/structure/B269619.png)
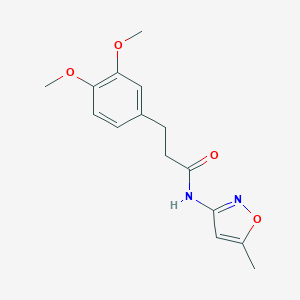
![6-[(6-bromo-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B269623.png)
![N-(3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}phenyl)benzenesulfonamide](/img/structure/B269626.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)
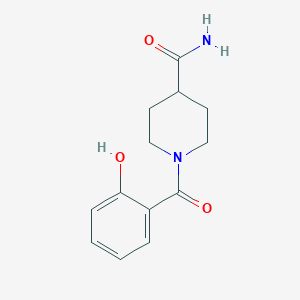
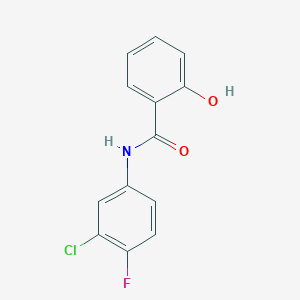
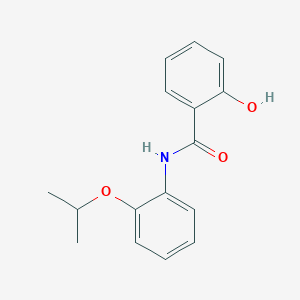
![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
